7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide
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Overview
Description
7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide is a complex organic compound that features both benzofuran and isoxazole moieties. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . The benzofuran moiety can be synthesized through formylation using n-BuLi/N-formylpiperidine, followed by further transformations .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound are not widely documented, but they would likely follow similar principles used in the synthesis of other benzofuran and isoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives are known to act as GABA uptake inhibitors, which can have anticonvulsant effects . The benzofuran moiety may contribute to its antimicrobial and anticancer activities by interacting with cellular targets and disrupting critical biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and isoxazole derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities.
Uniqueness
What sets 7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide apart is its unique combination of benzofuran and isoxazole moieties, which may confer a broader spectrum of biological activities and therapeutic potential compared to compounds containing only one of these structures .
Properties
IUPAC Name |
7-methoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-21-13-8-4-5-10-9-14(22-15(10)13)16(20)18-17-11-6-2-3-7-12(11)19-23-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKQVJOCOQDKTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C4CCCCC4=NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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